9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid
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Overview
Description
9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino functionality during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.
Chain Elongation: The protected amino compound undergoes chain elongation through various reactions, such as alkylation or acylation, to introduce the desired nonanoic acid moiety.
Deprotection: The final step involves the removal of the Cbz protecting group under acidic or hydrogenolytic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino functionality during chemical reactions, allowing for selective modification of other parts of the molecule. Upon deprotection, the free amino group can interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid
- 9-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid
- 9-(((Benzyloxy)carbonyl)amino)-2-methylhexanoic acid
Uniqueness
9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid is unique due to its specific chain length and the presence of the benzyloxycarbonyl protecting group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic organic chemistry and peptide synthesis.
Properties
IUPAC Name |
2-methyl-9-(phenylmethoxycarbonylamino)nonanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-15(17(20)21)10-6-3-2-4-9-13-19-18(22)23-14-16-11-7-5-8-12-16/h5,7-8,11-12,15H,2-4,6,9-10,13-14H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMANPYZDPRKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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